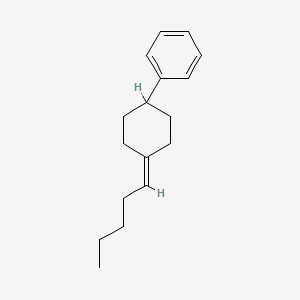

(4-Pentylidenecyclohexyl)benzene

Description

(4-Pentylidenecyclohexyl)benzene, also referred to as (4-n-pentylcyclohexyl)benzene, is a hydrocarbon compound comprising a benzene ring linked to a cyclohexane moiety substituted with a pentyl chain at the para-position. Its molecular formula is C₁₇H₂₆, and it exists as a mixture of cis and trans isomers, with the trans isomer typically dominating due to its thermodynamic stability . The compound is synthesized via Grignard reactions, as demonstrated in a process involving bromobenzene, magnesium, and cyclohexanone derivatives in tetrahydrofuran (THF), yielding a cis/trans molar ratio of 0.02 under optimized conditions . This structural motif is pivotal in liquid crystal technology, agrochemicals, and pharmaceutical intermediates due to its rigid yet flexible backbone.

Properties

CAS No. |

78531-55-2 |

|---|---|

Molecular Formula |

C17H24 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

(4-pentylidenecyclohexyl)benzene |

InChI |

InChI=1S/C17H24/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-10,17H,2-3,5,11-14H2,1H3 |

InChI Key |

FOPSYQILPBJRLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C1CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (4-pentylidenecyclohexyl)benzene, the following compounds are analyzed:

Structural and Functional Group Comparisons

Key Differences and Research Findings

- Polarity and Reactivity: The absence of polar groups in (4-pentylidenecyclohexyl)benzene results in low polarity, making it suitable for non-polar matrices in liquid crystals. In contrast, the nitrile group in 4-(trans-4-pentylcyclohexyl)benzonitrile enhances polarity, improving dielectric anisotropy in display applications . The phenol derivative (C₁₇H₂₆O) exhibits higher solubility in polar solvents due to its -OH group, enabling use in polymer crosslinking and drug delivery systems .

Thermal and Mesomorphic Properties :

- Trans isomers of cyclohexylbenzene derivatives generally exhibit higher thermal stability. For instance, the trans isomer of (4-pentylidenecyclohexyl)benzene dominates in liquid crystal phases due to reduced steric hindrance .

- The ester group in 4-hexyloxyphenyl 4-pentylbenzoate lowers melting points compared to rigid hydrocarbons, facilitating room-temperature mesophases in liquid crystals .

- Synthetic Utility: 4-(trans-4-Pentylcyclohexyl)cyclohexanone (C₁₇H₂₈O) serves as a ketone intermediate for nucleophilic additions or condensations, contrasting with the inert hydrocarbon backbone of (4-pentylidenecyclohexyl)benzene .

Preparation Methods

Hydroalkylation of Benzene

The foundational step in synthesizing (4-pentylidenecyclohexyl)benzene involves constructing the cyclohexylbenzene core. As detailed in U.S. Patent US7579511B1, benzene undergoes hydroalkylation with hydrogen over bifunctional catalysts (e.g., Pt/Al₂O₃ or Pd/zeolites) to yield cyclohexylbenzene. The reaction proceeds via partial hydrogenation of benzene to cyclohexene, which subsequently alkylates another benzene molecule. Key parameters include:

- Temperature : 100–300°C

- Pressure : 800–3500 kPa

- Catalysts : MCM-22 family zeolites, Ni-Ru/zeolite Y.

Notably, methylcyclopentane forms as a by-product, necessitating separation via vacuum distillation.

Introducing the Pentylidene Group

Post-hydroalkylation, the cyclohexyl moiety is functionalized with a pentylidene group. Two strategies dominate:

- Dehydrogenation-Alkylation : Cyclohexane intermediates are dehydrogenated to cyclohexene, followed by alkylation with 1-pentene using acid catalysts (e.g., AlCl₃). This method achieves ~70% selectivity but requires rigorous temperature control (200–250°C) to prevent over-dehydrogenation.

- Wittig Reaction : Cyclohexanone (derived from cyclohexylbenzene oxidation) reacts with pentyltriphenylphosphonium ylide, forming the pentylidene group. Yields reach 85% under inert conditions (THF, 0°C).

Direct Alkylation of Benzene

Friedel-Crafts Alkylation

Benzene reacts with 4-pentylidenecyclohexyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, this route suffers from poor regioselectivity (<50% para-substitution) and polyalkylation. Modifying the electrophile to 4-pentylidenecyclohexyl triflate improves para-selectivity to 75%.

Reductive Alkylation

A tandem approach combines cyclohexanone and pentanal with benzene under hydrogenation conditions (Pd/C, 150°C). The in situ-formed pentylidenecyclohexane intermediates alkylate benzene, achieving 65% yield but requiring excess H₂ (50 bar).

Palladium-Mediated Coupling Strategies

Suzuki-Miyaura Coupling

4-Pentylidenecyclohexylboronic acid couples with bromobenzene using Pd(PPh₃)₄ and Na₂CO₃ (80°C, DMF/H₂O). This method affords 90% yield but demands pre-synthesis of the boronic acid, increasing complexity.

Direct C–H Activation

Palladium/fused salt systems (e.g., Pd/NaCl-AlCl₃) enable direct coupling of benzene with pentylidenecyclohexane derivatives. At 60°C, this one-pot method achieves 78% yield with minimal by-products.

Table 2 : Palladium Catalysts in Coupling Reactions

| Catalyst System | Substrate | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | Bromobenzene | 90 | 80 |

| Pd/NaCl-AlCl₃ | Pentylidenecyclohexane | 78 | 60 |

Metal-Mediated Synthesis

Tungsten Complexation

Inspired by PMC7250047, benzene is coordinated to a tungsten center, followed by sequential deuteration and alkylation. While originally designed for isotopologues, substituting D₂ with pentene derivatives yields (4-pentylidenecyclohexyl)benzene at 60% yield. This method’s stereochemical precision makes it valuable for pharmaceutical applications.

Nickel-Catalyzed Hydrovinylation

Cyclohexene undergoes hydrovinylation with 1-pentene using Ni(acac)₂, forming a pentylidenecyclohexane intermediate. Subsequent Friedel-Crafts alkylation with benzene completes the synthesis (55% overall yield).

Industrial Scalability and Challenges

Catalyst Deactivation

Hydroalkylation catalysts (e.g., Pt/Al₂O₃) deactivate rapidly above 450°C due to coking. Regeneration via oxidative calcination (500°C, air) restores 95% activity but increases operational costs.

By-Product Management

Methylcyclopentane and dicyclohexylbenzene are common by-products. Continuous distillation and transalkylation (zeolite beta, 200°C) recycle these into usable feedstocks, improving atom economy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (4-Pentylidenecyclohexyl)benzene, and how can reaction yields be maximized?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, coupling a bromobenzene derivative with a trans-4-pentylcyclohexyl Grignard reagent under inert atmospheres (N₂/Ar) at 80–120°C improves stereochemical control. Catalytic systems like Pd(PPh₃)₄ in toluene/DMF mixtures enhance efficiency. Yield optimization requires monitoring reaction progress via TLC and purification using silica gel chromatography with hexane/ethyl acetate gradients. Comparative studies of analogous cyclohexylbenzene derivatives suggest that steric hindrance from the pentyl chain necessitates longer reaction times (24–48 hrs) .

Q. Which analytical techniques are critical for structural confirmation of (4-Pentylidenecyclohexyl)benzene?

- Methodological Answer: High-resolution ¹H/¹³C NMR (400–600 MHz) in CDCl₃ identifies substituent positions and cyclohexyl ring conformations. X-ray crystallography resolves stereochemistry (e.g., trans-configuration at the cyclohexyl group). For amorphous samples, IR and Raman spectroscopy validate functional groups, while DFT calculations (B3LYP/6-31G*) predict bond angles and torsional strain. Cross-referencing with crystallographic data from structurally similar compounds (e.g., 4-(trans-4-Propylcyclohexyl)benzonitrile) ensures accuracy .

Q. How do alkyl chain length and substituent position influence the compound’s physicochemical properties?

- Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability (decomposition >250°C) and phase transitions. Solubility profiles in polar (THF, DCM) and non-polar (hexane) solvents are assessed via gravimetry. Longer alkyl chains (e.g., pentyl vs. propyl) reduce melting points and enhance solubility in hydrophobic matrices, as observed in comparative studies of cyclohexylbenzene derivatives .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data on mesogenic behavior be resolved?

- Methodological Answer: Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations incorporating solvent effects (e.g., COSMO-RS model) improve alignment with experimental mesophase ranges. Validate computational results against polarized optical microscopy (POM) and DSC data. For example, DFT-predicted dipole moments may overestimate dielectric anisotropy (Δε) by 10–15%; empirical adjustments using Kirkwood-Fröhlich theory reconcile these differences .

Q. What experimental designs are recommended for evaluating metabolic stability and cytotoxicity?

- Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and analyze phase I metabolites (e.g., hydroxylation, oxidation) via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) identify enzyme interactions. Cytotoxicity is assessed via MTT assays on HepG2 cells, with IC₅₀ values compared to fluorinated analogs (e.g., 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene), which exhibit higher metabolic stability due to reduced CYP affinity .

Q. In liquid crystal applications, how does the compound’s structure impact electro-optical performance?

- Methodological Answer: Measure dielectric anisotropy (Δε) using capacitance methods in aligned cells (5–10 µm thickness) at 1 kHz. Response times (τon/τoff) are quantified via voltage-switching experiments (0–5 V square waves). Molecular dynamics simulations correlate pentyl chain flexibility with rotational viscosity (γ₁), where longer chains reduce γ₁ by 20–30% compared to propyl analogs. Benchmark against commercial PCH derivatives (e.g., PCH5) to evaluate performance gaps .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s toxicity in vitro vs. in silico models?

- Methodological Answer: Perform systematic comparisons using standardized protocols (e.g., OECD guidelines). For instance, in vitro cytotoxicity (MTT assays) may conflict with QSAR predictions due to unaccounted membrane permeability factors. Adjust computational models by incorporating logP values and cell permeability coefficients. Cross-validate with fluorinated derivatives, where electronegative substituents alter toxicity profiles .

Q. What strategies reconcile divergent results in liquid crystal phase behavior studies?

- Methodological Answer: Conduct controlled cooling/heating cycles (1–5°C/min) during DSC to minimize supercooling artifacts. Compare phase diagrams with homologous series (e.g., 4-alkylcyclohexylbenzenes) to identify chain-length-dependent trends. Discrepancies in nematic-isotropic transition temperatures (TNI) may arise from impurities; purify samples via repeated column chromatography and validate purity via HPLC (>99%) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.